molecular formula C12H16N2O5 B6646806 4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid

4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid

Cat. No.: B6646806
M. Wt: 268.27 g/mol
InChI Key: JHLVLNBOABDTDD-UHFFFAOYSA-N
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Description

4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid is a complex organic compound featuring an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with an amine derivative can yield the desired oxazole ring structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. This compound may also participate in signaling pathways by modulating the activity of key enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2-oxazole-5-carboxylic acid: Shares the oxazole ring but lacks the additional functional groups.

    4-Carboxyoxane derivatives: Similar structure but different substituents on the oxane ring.

    Oxazole-4-carboxylic acid derivatives: Variations in the substituents on the oxazole ring.

Uniqueness

4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[[(3-methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-8-6-9(19-14-8)10(15)13-7-12(11(16)17)2-4-18-5-3-12/h6H,2-5,7H2,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLVLNBOABDTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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